Cas no 1189465-04-0 (1-(2-Pyridinyl)benzotriazole-15N3)

1-(2-Pyridinyl)benzotriazole-15N3 Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Pyridinyl)benzotriazole-15N3
-
- Inchi: 1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H/i13+1,14+1,15+1
- InChI Key: CPWBWUGSSFRASR-UIDJNKKJSA-N
- SMILES: [15N]1(C2C=CC=CN=2)C2C=CC=CC=2[15N]=[15N]1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 221
- Topological Polar Surface Area: 43.6
- XLogP3: 2
1-(2-Pyridinyl)benzotriazole-15N3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P991652-2.5mg |
1-(2-Pyridinyl)benzotriazole-15N3 |
1189465-04-0 | 2.5mg |
$ 224.00 | 2023-09-06 | ||
TRC | P991652-25mg |
1-(2-Pyridinyl)benzotriazole-15N3 |
1189465-04-0 | 25mg |
$ 1694.00 | 2023-09-06 |
1-(2-Pyridinyl)benzotriazole-15N3 Related Literature
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
2. Back matter
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 1-(2-Pyridinyl)benzotriazole-15N3
Introduction to 1-(2-Pyridinyl)benzotriazole-15N3 and Its Significance in Modern Chemical Research
The compound CAS no. 1189465-04-0, identified as 1-(2-Pyridinyl)benzotriazole-15N3, represents a fascinating molecule with potential applications in the fields of pharmaceuticals, materials science, and chemical biology. This introduction delves into the structural characteristics, synthesis methods, and emerging research applications of this compound, emphasizing its unique properties and the role of the 15N isotope in enhancing its utility.
1-(2-Pyridinyl)benzotriazole-15N3 is a heterocyclic organic compound featuring a benzotriazole core substituted with a 2-pyridyl group. The presence of the 15N isotope in the pyridine ring introduces a distinct nuclear magnetic resonance (NMR) signature, making it particularly valuable for spectroscopic studies. This isotopic labeling allows researchers to track the compound's behavior in biological systems with high precision, offering insights into metabolic pathways and interactions with biological targets.
The benzotriazole moiety is known for its stability and ability to form coordination complexes with metals, which has led to its exploration in catalysis and material science. The 2-pyridyl group further enhances the compound's versatility by enabling interactions with biological molecules such as enzymes and receptors. These features make 1-(2-Pyridinyl)benzotriazole-15N3 a promising candidate for drug discovery and development.
In recent years, there has been growing interest in the use of isotopically labeled compounds for studying biological processes. The 15N isotope, in particular, has been widely employed in NMR spectroscopy due to its relatively high natural abundance and favorable magnetic properties. By incorporating 15N into 1-(2-Pyridinyl)benzotriazole-15N3, researchers can obtain high-resolution NMR spectra that provide detailed information about molecular structure and dynamics. This has significant implications for understanding how the compound interacts with biological targets at the atomic level.
One of the most compelling aspects of 1-(2-Pyridinyl)benzotriazole-15N3 is its potential in medicinal chemistry. The benzotriazole scaffold is a well-known pharmacophore found in various therapeutic agents, including antiviral and anticancer drugs. The 2-pyridyl group adds an additional layer of functionality that can be exploited to modulate biological activity. For instance, studies have shown that pyridyl-substituted benzotriazoles exhibit inhibitory effects on certain enzymes involved in inflammation and cancer progression.
Recent research has highlighted the use of 1-(2-Pyridinyl)benzotriazole-15N3 in developing novel anticancer agents. The compound's ability to form stable complexes with metal ions has been leveraged to design metallo-drugs that can selectively target cancer cells. Additionally, the 15N labeling enables real-time tracking of these complexes within cellular environments using NMR techniques, providing valuable data on their distribution and efficacy.
The synthesis of 1-(2-Pyridinyl)benzotriazole-15N3 presents an interesting challenge due to the need to incorporate the 15N isotope precisely into the pyridine ring. Traditional synthetic routes often require careful optimization to ensure high yields and purity. Advances in organic synthesis methodologies have made it possible to achieve this with increasing efficiency, paving the way for large-scale production and further research applications.
Another area where 1-(2-Pyridinyl)benzotriazole-15N3 shows promise is in materials science. The compound's coordination properties with metal ions have been explored for developing new materials with applications in catalysis, sensors, and electronics. For example, researchers have investigated its use as a ligand in transition metal complexes that exhibit unique catalytic activities for organic transformations.
The role of isotopic labeling in enhancing material properties cannot be overstated. The 15N isotope, when incorporated into organic molecules like 1-(2-Pyridinyl)benzotriazole-15N3, can alter electronic distributions and steric environments, leading to novel material behaviors. This has opened up new avenues for designing advanced materials with tailored properties for specific applications.
In conclusion, 1-(2-Pyridinyl)benzotriazole-15N3 (CAS no. 1189465-04-0) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features, combined with the benefits of 15N isotopic labeling, make it an invaluable tool for research in pharmaceuticals, chemical biology, and materials science. As our understanding of its properties continues to grow, so too will its applications in addressing some of the most pressing challenges in modern science.
1189465-04-0 (1-(2-Pyridinyl)benzotriazole-15N3) Related Products
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)




